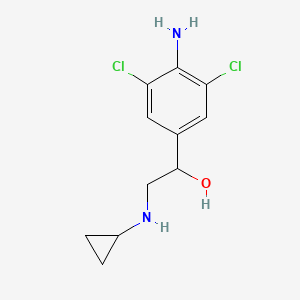
4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol is a complex organic compound with a unique structure that includes an amino group, a cyclopropylamino group, and dichlorobenzenemethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol typically involves multiple steps, starting with the preparation of the dichlorobenzenemethanol core This can be achieved through the chlorination of benzenemethanol under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and cyclopropylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-alpha-((tert-butylamino)methyl)-3,5-dichlorobenzenemethanol
- 4-Amino-alpha-((diethylamino)methyl)-3,5-dichlorobenzenemethanol
Uniqueness
4-Amino-alpha-((cyclopropylamino)methyl)-3,5-dichlorobenzenemethanol is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
38339-13-8 |
|---|---|
Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(cyclopropylamino)ethanol |
InChI |
InChI=1S/C11H14Cl2N2O/c12-8-3-6(4-9(13)11(8)14)10(16)5-15-7-1-2-7/h3-4,7,10,15-16H,1-2,5,14H2 |
InChI Key |
FRLAHIZRTFRSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















